molecular formula C17H13Cl2N3O B2404259 5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1441050-74-3

5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2404259
CAS No.: 1441050-74-3
M. Wt: 346.21
InChI Key: UDQPBDCSPIANDX-UHFFFAOYSA-N
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Description

5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13Cl2N3O and its molecular weight is 346.21. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-N-[(2-chlorophenyl)methyl]-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c18-15-9-5-4-6-12(15)10-20-17(23)14-11-21-22(16(14)19)13-7-2-1-3-8-13/h1-9,11H,10H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQPBDCSPIANDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with suitable amines or carboxylic acids under specific conditions. The Vilsmeier-Haack reaction is often employed to introduce the chloro substituent effectively, leading to the formation of the target compound through various synthetic routes that may include cyclocondensation and hydrazone formation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF70.01
NCI-H4600.03
SF-26831.5

These values indicate that this compound exhibits potent growth inhibitory effects, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have reported that compounds similar to this compound show superior anti-inflammatory activity compared to standard drugs like diclofenac sodium. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties as well. Research indicates that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further development in treating infections .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets, including kinases and enzymes involved in cell proliferation and inflammation. For instance, inhibition of Aurora-A kinase has been noted, which is critical in cell cycle regulation and cancer progression .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of pyrazole derivatives:

  • Study on Anticancer Activity : A recent investigation assessed the efficacy of multiple pyrazole derivatives against different cancer cell lines, revealing that compounds similar to this compound induced significant apoptosis in tumor cells while sparing normal cells .
  • Anti-inflammatory Assessment : Another study compared the anti-inflammatory effects of various pyrazole derivatives in carrageenan-induced paw edema models, demonstrating that certain compounds exhibited a marked reduction in inflammation compared to controls .
  • Antimicrobial Evaluation : In vitro tests against bacterial strains showed that some pyrazole derivatives possess strong antimicrobial properties, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves a multi-step process starting from simpler pyrazole derivatives. The compound can be synthesized through the following general steps:

  • Cyclocondensation Reaction : Initial formation of the pyrazole ring via cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds.
  • Chloroformylation : Introduction of the chloro group at the 5-position through reactions such as Vilsmeier-Haack.
  • Amidation : The final step involves the formation of the carboxamide group by reacting the intermediate with an amine derivative.

This compound's structure includes a chlorinated benzyl moiety, which is essential for its biological activity.

Biological Activities

This compound exhibits a wide range of biological activities, making it a valuable scaffold in drug design.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. For instance, studies have shown that related compounds exhibit superior anti-inflammatory effects compared to standard drugs like diclofenac sodium . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes like COX-2.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells . The presence of specific substituents on the pyrazole ring enhances its cytotoxicity against these cancer types.

Antimicrobial Activity

Several studies have reported that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of a carboxamide group appears to enhance this activity by improving solubility and interaction with microbial targets .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications:

  • Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, it could be developed into new anti-inflammatory medications.
  • Anticancer Drugs : Its cytotoxic effects on cancer cells suggest it could serve as a lead compound for developing novel anticancer therapies.
  • Antimicrobial Agents : With rising antibiotic resistance, the antimicrobial properties of this compound could lead to new treatments for bacterial infections.

Case Studies and Research Findings

Several studies highlight the efficacy of pyrazole derivatives in clinical settings:

StudyFindings
Selvam et al. (2014)Synthesized a series of pyrazoles showing significant anti-inflammatory activity comparable to diclofenac sodium .
Cankara Pirol et al. (2014)Reported anticancer activity against Huh7, MCF7, and HCT116 cell lines with IC50 values indicating good potency .
Chovatia et al. (2014)Evaluated antimicrobial properties against multiple strains, demonstrating promising results for certain derivatives .

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